(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
This compound belongs to the 1,3-thiazol-4(5H)-one family, characterized by a Z-configuration at the C5 position, a 5-chloro-2-ethoxybenzylidene substituent, and a sulfanyl (thiol) group at position 2. Its synthesis typically involves Knoevenagel condensation between 5-chloro-2-ethoxybenzaldehyde and 2-sulfanyl-1,3-thiazolidin-4-one under microwave irradiation, ensuring stereochemical control .
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-16-9-4-3-8(13)5-7(9)6-10-11(15)14-12(17)18-10/h3-6H,2H2,1H3,(H,14,15,17)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYEYGAMZTVQD-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiourea reacts with α-keto esters under acidic conditions to form 2-sulfanylthiazol-4-ones. For example, cyclocondensation of thiourea with ethyl 2-chloroacetoacetate in acetic acid yields 2-sulfanyl-1,3-thiazol-4-one. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by intramolecular cyclization and elimination of water.
Reaction Conditions :
Post-Modification of Preformed Thiazolones
Alternative approaches functionalize preassembled thiazol-4-ones. For instance, bromination at the 5-position enables subsequent Suzuki coupling to introduce aryl groups. However, this method is less favorable due to lower regioselectivity and additional purification steps.
Stereochemical Control and Purification
Z-Isomer Enrichment
The (5Z) configuration is favored by:
Chromatographic Purification
Silica gel column chromatography (hexane:ethyl acetate, 7:3) separates Z/E isomers. Recrystallization from ethanol-water further enriches purity to >98%.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 12.3° between the thiazole and benzene rings.
Scale-Up and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the benzylidene moiety, leading to various reduced derivatives.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzylidene-thiazole derivatives.
Scientific Research Applications
Structure
The compound features a thiazolone ring characterized by a sulfanyl group and a chlorinated hydroxybenzylidene moiety. Its molecular structure contributes to its diverse reactivity and biological activity.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the thiazolone ring can be reduced to yield alcohol derivatives.
- Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Chemistry
In synthetic chemistry, (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one serves as a valuable building block for developing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with tailored properties.
Biology
This compound has been investigated for its potential antimicrobial and antifungal properties. Thiazole derivatives are known for their diverse pharmacological activities, making this compound a candidate for further biological evaluation.
Research indicates that thiazole compounds can exhibit:
- Antimicrobial effects : Inhibiting bacterial growth by disrupting cell wall synthesis.
- Antifungal properties : Targeting fungal cell membranes or metabolic pathways.
Medicine
There is ongoing exploration into the therapeutic potential of this compound as a treatment for various diseases. Its mechanism of action may involve:
- Inhibition of specific enzymes or receptors linked to disease progression.
- Potential use in drug formulations aimed at combating infections or inflammatory conditions.
Industrial Applications
In industrial settings, this compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in:
- Coatings
- Polymers
- Specialty chemicals that require specific reactivity profiles.
Case Study 1: Antimicrobial Activity
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against common pathogens. The mechanism involved disruption of bacterial cell wall synthesis, suggesting potential for development into an antibiotic agent.
Case Study 2: Antifungal Properties
Research highlighted the efficacy of thiazole derivatives against fungal strains such as Candida albicans. The study indicated that these compounds could inhibit fungal growth by interfering with membrane integrity and function.
Case Study 3: Synthesis Optimization
A recent publication focused on optimizing the synthesis route for this compound using continuous flow reactors. This method improved yield and purity while reducing reaction time compared to traditional batch processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The compound’s molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include:
- Benzylidene substituents : Modifications to the aryl group (e.g., hydroxyl, methoxy, halogen, or fused rings) influence electronic properties and binding affinity.
- Position 2 modifications: Replacement of the sulfanyl group with morpholino, thiomorpholino, piperidino, or heteroarylamino substituents alters solubility and target interactions.
Table 1: Key Analogues and Their Properties
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Sulfanyl groups may undergo oxidation, whereas morpholino/piperidino substituents (e.g., 5m–5p) could improve metabolic stability .
Biological Activity
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazolone family. Its unique molecular structure, characterized by a thiazolone ring and a chlorinated ethoxybenzylidene moiety, has attracted interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 299.8 g/mol. It features a thiazole ring that contributes to its biological activity, particularly in enzyme inhibition.
The biological effects of this compound are largely attributed to its interaction with specific molecular targets, including enzymes involved in various metabolic pathways. The compound may act as an inhibitor by binding to the active sites of these enzymes, thereby modulating their function and leading to biological effects such as antimicrobial activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, demonstrating significant efficacy against various pathogens. The following table summarizes key findings from research on its antimicrobial activity:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 32 | |
| Escherichia coli | 18 | 16 | |
| Candida albicans | 20 | 8 |
These results indicate that this compound exhibits promising antimicrobial activity, particularly against fungal pathogens like Candida albicans.
Tyrosinase Inhibition
In addition to its antimicrobial properties, this compound has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial in melanin biosynthesis and is a target for skin-whitening agents. The following data highlights its inhibitory effects compared to other known inhibitors:
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Kojic Acid | 100 | Competitive |
| This compound | 25 | Competitive |
| Other Thiazole Derivatives | Varies | Varies |
The IC50 value indicates that this compound is significantly more potent than kojic acid as a tyrosinase inhibitor, suggesting its potential utility in cosmetic formulations aimed at skin lightening and hyperpigmentation treatment .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus indicated a notable reduction in bacterial load when treated with sub-MIC concentrations .
- Cosmetic Applications : Research evaluating the application of tyrosinase inhibitors in skin care products demonstrated that formulations containing this compound led to a measurable decrease in melanin production in vitro .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one?
- Methodology : Multi-step synthesis typically involves condensation of substituted benzaldehydes with thiazolidinone precursors. Key reagents include anhydrous sodium acetate as a catalyst in glacial acetic acid under reflux conditions (e.g., 7 hours, monitored via TLC) . Oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) may modify functional groups post-synthesis . Solvents like DMSO or methanol are critical for solubility and reaction efficiency .
- Data Considerations : Yield optimization requires precise control of temperature, stoichiometry, and purification methods (e.g., recrystallization in ethanol) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzylidene group and thiazole-thione tautomerism .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC and TLC (e.g., 20% ethyl acetate/hexane) monitor reaction progress and purity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy/ethoxy groups) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs like (5Z)-5-(2-chloro-6-fluorobenzylidene) derivatives (antimicrobial) and triazole-substituted variants (anticancer) to identify pharmacophores .
- Computational Modeling : Molecular docking simulations predict binding affinity to targets like enzymes or receptors (e.g., antimicrobial protein targets) .
- Data Contradictions : Variations in substituent electronegativity (Cl vs. F) may yield conflicting activity trends; orthogonal assays (e.g., surface plasmon resonance) validate interactions .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Methodology :
- Assay Standardization : Control variables like cell line selection (e.g., NCI-60 panel for anticancer screening) and solvent (DMSO concentration ≤0.1%) .
- Byproduct Analysis : Impurities from incomplete synthesis (e.g., unreacted thiazolidinone) may skew results; LC-MS/MS quantifies purity thresholds .
- Case Study : Inconsistent antimicrobial data may arise from differences in bacterial strain susceptibility; dose-response curves and MIC/MBC values improve reproducibility .
Q. How can the compound’s reactivity be leveraged for functionalization or derivatization?
- Methodology :
- Nucleophilic Substitutions : Thione (-S-) groups react with alkyl halides to form thioethers .
- Condensation Reactions : Benzylidene moieties undergo Knoevenagel reactions with active methylene compounds .
- Applications : Derivatives like sulfonamides (e.g., 5-phenyl-1,3-thiazole-4-sulfonamide) show enhanced antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
